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Compound of Interest

Compound Name: 1-Methyl-6-nitro-1H-indole

Cat. No.: B1599623

This guide provides a detailed technical overview of the spectroscopic data for 1-Methyl-6-
nitro-1H-indole (CAS No: 99459-48-0). As a key intermediate in various synthetic pathways, a
thorough understanding of its spectral characteristics is paramount for researchers, scientists,
and professionals in drug development. This document synthesizes predicted data based on
established principles of spectroscopy and comparative analysis with structurally related indole
derivatives. The insights provided herein are designed to facilitate compound identification,
purity assessment, and structural elucidation.

Molecular Structure and Spectroscopic Overview

1-Methyl-6-nitro-1H-indole possesses a core indole scaffold, functionalized with a methyl
group at the N1 position and a nitro group at the C6 position. These substitutions significantly
influence the electronic environment of the molecule, which is directly reflected in its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The molecular
formula is CoHsN202 and the formula weight is 176.17 g/mol .

The N-methylation prevents the formation of N-H related signals and simplifies the NMR
spectrum. The electron-withdrawing nature of the C6-nitro group deshields the protons and
carbons in its vicinity, leading to downfield shifts in the NMR spectra. In IR spectroscopy, the
nitro group introduces strong, characteristic absorption bands. Mass spectrometry will reveal
the molecular ion peak and a fragmentation pattern influenced by the stability of the indole ring
and the presence of the nitro substituent.

Caption: Molecular structure of 1-Methyl-6-nitro-1H-indole with atom numbering.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. The predicted *H and 3C NMR data for 1-Methyl-6-nitro-1H-indole are presented
below, based on the analysis of substituent effects on the indole ring.

Predicted '"H NMR Spectral Data

The *H NMR spectrum is anticipated to show five distinct signals: three in the aromatic region
corresponding to the indole ring protons, one for the C2 proton, and a singlet for the N-methyl
group. The electron-withdrawing nitro group at C6 will significantly deshield H5 and H7.

S Pr(?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

H-2 ~7.3-7.5 d ~3.0

H-3 ~6.6-6.8 d ~3.0

H-4 ~7.7-7.9 d ~8.5

H-5 ~8.0-8.2 dd ~8.5,2.0

H-7 ~8.4-8.6 d ~2.0

N-CHs ~3.8-4.0 S

Interpretation:

» N-CHs: The methyl group on the nitrogen will appear as a singlet, typically in the range of
3.8-4.0 ppm. Data for 1-methylindole shows this peak around 3.58 ppm.[1] The presence of
the electron-withdrawing nitro group is expected to shift it slightly downfield.

e H-2 and H-3: These protons on the pyrrole ring will appear as doublets due to their mutual
coupling.

e Aromatic Protons (H-4, H-5, H-7): The C6-nitro group strongly influences the chemical shifts
of the protons on the benzene ring. H-7, being ortho to the nitro group, is expected to be the
most deshielded proton, appearing at the lowest field as a doublet (meta-coupling to H-5). H-
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5, also ortho to the nitro group, will be significantly deshielded and will appear as a doublet of
doublets due to ortho-coupling with H-4 and meta-coupling with H-7. H-4 will be the least
affected of the aromatic protons and will appear as a doublet due to ortho-coupling with H-5.
For comparison, in 6-nitroindole, the H-7 proton appears at a very downfield shift.[2]

Predicted **C NMR Spectral Data

The proton-decoupled 3C NMR spectrum is predicted to show nine distinct signals for the nine
carbon atoms in the molecule. The chemical shifts are influenced by the N-methyl group and
the electron-withdrawing nitro group.

Carbon Predicted Chemical Shift (6, ppm)
C-2 ~128-130

C-3 ~102-104

C-3a ~128-130

C-4 ~120-122

C-5 ~118-120

C-6 ~142-144

C-7 ~115-117

C-7a ~137-139

N-CHs ~33-35

Interpretation:

e N-CHs: The methyl carbon will resonate in the aliphatic region, typically around 33-35 ppm.
For 1-methylindole, this peak is observed around 32.8 ppm.[3]

e C-6: The carbon atom directly attached to the nitro group will be significantly deshielded and
is expected to have the most downfield chemical shift among the ring carbons, in the range
of 142-144 ppm.

o C-7a: This quaternary carbon, adjacent to the nitrogen, will also be downfield.
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e C-3: This carbon is typically the most upfield of the indole ring carbons.

e The remaining carbons of the benzene and pyrrole rings will appear in the aromatic region,
with their precise shifts influenced by the positions of the substituents. Data for 6-nitroindole
can be used as a reference for the effect of the nitro group on the benzene portion of the
indole ring.[4]

Experimental Protocol for NMR Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of 1-Methyl-6-nitro-1H-indole in approximately 0.6
mL of a deuterated solvent (e.g., CDCIls or DMSO-de) in a5 mm NMR tube.

e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field
spectrometer.

o Typical parameters: spectral width of 12-16 ppm, 30-degree pulse angle, relaxation delay
of 1-2 seconds, and an acquisition time of 2-4 seconds.

o The number of scans can range from 8 to 64, depending on the sample concentration.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Alarger number of scans (e.g., 1024 or more) is generally required due to the lower
natural abundance of the 13C isotope.

o Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to
differentiate between CH, CHz, and CHs groups.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to
obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference
the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane
(TMS).
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Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 1-
Methyl-6-nitro-1H-indole will be dominated by absorptions from the aromatic system and the

nitro group.
Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
~2950-2850 Medium Aliphatic C-H stretch (N-CHs)
~1610-1580 Medium Aromatic C=C stretch
~1550-1475 Strong Asymmetric NOz2 stretch
~1460 Medium CH:z bend (from N-CHs)
~1360-1290 Strong Symmetric NOz2 stretch
~890-835 Medium NO2 bend
~800.700 Strong Aromatic C-H out-of-plane

bend

Interpretation: The most diagnostic peaks in the IR spectrum are the two strong absorptions
corresponding to the nitro group.[5][6] The asymmetric stretch typically appears at a higher
frequency (1550-1475 cm~1) than the symmetric stretch (1360-1290 cm~1).[7] The presence of
these two intense bands is a strong indicator of a nitro functional group.[8] The spectrum will
also feature characteristic peaks for the aromatic C-H and C=C stretching vibrations, as well as
the aliphatic C-H stretching from the N-methyl group.

Experimental Protocol for IR Data Acquisition

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal
of an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition:

o Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
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o Typically, 16 to 32 scans are co-added at a resolution of 4 cm~1.

o Collect a background spectrum of the clean ATR crystal before running the sample.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the final
spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 1-Methyl-6-nitro-1H-indole, the molecular weight is 176.17 g/mol .

Predicted Mass Spectrum Data:

m/z Predicted Identity
176 [M]*" (Molecular lon)
160 M- O]*

146 [M - NOJ*

130 [M - NO2]*

129 [M - NO2 - H]*

103 [C7HsN]*

Interpretation: The molecular ion peak [M]*" is expected at m/z 176. The fragmentation of
nitroaromatic compounds often involves the loss of the nitro group and its constituent atoms.[9]
[10] Key fragmentation pathways include:

e Loss of NOz: A prominent fragment at m/z 130 ([M - 46]*) resulting from the loss of a nitro
radical. This is a common fragmentation for nitroaromatic compounds.

e Loss of NO: A fragment at m/z 146 ([M - 30]*) due to the loss of a nitric oxide radical.

e Loss of O: A fragment at m/z 160 ([M - 16]*).
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e Subsequent fragmentation of the m/z 130 ion can lead to the loss of a hydrogen atom to
form an ion at m/z 129, followed by further fragmentation of the indole ring system.

[(M]*
m/z =176

[M - NOJ*
m/z = 146

[M - NOzJ*
m/z = 130

[M-NO2z - H]*
m/z = 129

Click to download full resolution via product page

[M-OJ+
m/z = 160

Caption: Predicted key fragmentation pathways for 1-Methyl-6-nitro-1H-indole in EI-MS.

Experimental Protocol for MS Data Acquisition

o Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.qg.,
methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas
chromatograph (GC-MS) or liquid chromatograph (LC-MS).

« lonization: Utilize Electron lonization (El) at 70 eV for GC-MS to induce fragmentation and
create a characteristic fingerprint. For LC-MS, Electrospray lonization (ESI) would be a
suitable soft ionization technique to primarily observe the protonated molecule [M+H]* at m/z
177.

o Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-
of-flight (TOF), or ion trap.

o Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity
versus mass-to-charge ratio (m/z).
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Conclusion

The spectroscopic characterization of 1-Methyl-6-nitro-1H-indole is defined by the interplay of
the indole core and its substituents. The predicted NMR, IR, and MS data presented in this
guide provide a robust framework for the identification and structural verification of this
compound. The N-methyl group provides a clear singlet in the *H NMR spectrum, while the C6-
nitro group strongly influences the chemical shifts of the aromatic protons and carbons and
gives rise to characteristic strong absorptions in the IR spectrum. The mass spectrum is
expected to show a clear molecular ion peak and predictable fragmentation patterns involving
the loss of the nitro group. By following the outlined experimental protocols, researchers can
reliably obtain and interpret the spectroscopic data for this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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